molecular formula C12H15NO3 B8777797 Benzyl 4-oxobutylcarbamate

Benzyl 4-oxobutylcarbamate

Cat. No. B8777797
M. Wt: 221.25 g/mol
InChI Key: QVOUTJXSGTXBRK-UHFFFAOYSA-N
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Patent
US08138175B2

Procedure details

A solution of dimethyl sulfoxide (4.50 g, 57.6 mmol) in CH2Cl2 (24 mL) was added dropwise at −70° C. to a solution of oxalyl chloride (3.94 g, 31.0 mmol) in CH2Cl2 (72 mL), then after 15 min a solution of (4-hydroxy-butyl)-carbamic acid benzyl ester (4.95 g, 22.2 mmol) in CH2Cl2 (36 mL) was added dropwise. After 60 min triethylamine (11.2 g, 111 mmol) was added, then after 20 min the reaction mixture was allowed to reach RT over 2 h. The reaction mixture was washed with water, dried (MgSO4) and filtered to afford (4-oxo-butyl)-carbamic acid benzyl ester as CH2Cl2 solution. This was added at RT to a mixture of (S)-6-aza-spiro[2.5]octan-4-ol hydrochloride (3.63 g, 22.2 mmol), sodium triacetoxyborohydride (5.17 g, 24.4 mmol), AcOH (2.66 g, 44.3 mmol), and triethylamine (2.24 g, 22.2 mmol), then after 16 h the reaction mixture was washed with 2 M aq. sodium carbonate solution. The organic layer was washed with water, dried (MgSO4) and filtered, and evaporated. Chromatography (SiO2; CH2Cl2→CH2Cl2/MeOH/25% aq. ammonia solution 90:10:0.25) afforded the title compound (4.54 g, 62%). Colorless gum, MS: 435.3 (M+H)+.
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
3.94 g
Type
reactant
Reaction Step One
Quantity
24 mL
Type
solvent
Reaction Step One
Quantity
72 mL
Type
solvent
Reaction Step One
Quantity
4.95 g
Type
reactant
Reaction Step Two
Quantity
36 mL
Type
solvent
Reaction Step Two
Quantity
11.2 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
CS(C)=O.C(Cl)(=O)C(Cl)=O.[CH2:11]([O:18][C:19](=[O:26])[NH:20][CH2:21][CH2:22][CH2:23][CH2:24][OH:25])[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1.C(N(CC)CC)C>C(Cl)Cl>[CH2:11]([O:18][C:19](=[O:26])[NH:20][CH2:21][CH2:22][CH2:23][CH:24]=[O:25])[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1

Inputs

Step One
Name
Quantity
4.5 g
Type
reactant
Smiles
CS(=O)C
Name
Quantity
3.94 g
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
24 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
72 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
4.95 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(NCCCCO)=O
Name
Quantity
36 mL
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
Quantity
11.2 g
Type
reactant
Smiles
C(C)N(CC)CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
to reach RT over 2 h
Duration
2 h
WASH
Type
WASH
Details
The reaction mixture was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC(NCCCC=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.